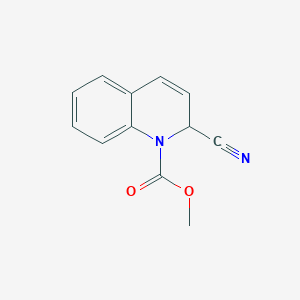
methyl 2-cyano-2H-quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a quinoline ring system with a cyano group and a carboxylate ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2H-quinoline-1-carboxylate typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . One common method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine under solvent-free conditions with nanostructured titanium dioxide photocatalysts and microwave irradiation . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry protocols. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact . These methods not only enhance the yield but also reduce the production costs and waste generation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2H-quinoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
Methyl 2-cyano-2H-quinoline-1-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows it to participate in multiple reactions, including cyclization and substitution, leading to the formation of complex organic molecules that are essential in pharmaceuticals and agrochemicals.
Synthetic Routes
The compound can be synthesized through several methods:
- Cyanoacetylation of Amines : This method involves the reaction of amines with cyanoacetic acid derivatives to yield this compound.
- Fusion Method : A solvent-free reaction at elevated temperatures can also produce this compound efficiently.
Medicinal Chemistry
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities. It has been investigated for its role in developing new drugs targeting various diseases, including cancer. For instance, derivatives synthesized from this compound have shown significant anticancer activity against MCF-7 breast cancer cells, demonstrating its potential as a lead compound in drug discovery .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of synthesized derivatives from this compound against the MCF-7 cell line using the MTT assay. The results indicated that several derivatives exhibited strong anticancer properties compared to standard treatments, highlighting their therapeutic potential .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals, including dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic organic chemistry.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for heterocycles; used in various synthetic routes (cyanoacetylation, fusion method) |
| Medicinal Chemistry | Investigated for anticancer properties; derivatives show significant activity against cancer cells |
| Industrial Use | Production of specialty chemicals like dyes and pigments |
| Mechanism of Action | Interacts with enzymes and receptors; influences biological pathways |
Mechanism of Action
The mechanism of action of methyl 2-cyano-2H-quinoline-1-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Cyanoquinoline: Lacks the carboxylate ester group.
Methyl quinoline-1-carboxylate: Lacks the cyano group.
Uniqueness
Methyl 2-cyano-2H-quinoline-1-carboxylate is unique due to the presence of both the cyano and carboxylate ester groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
CAS No. |
17954-21-1 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-10(8-13)7-6-9-4-2-3-5-11(9)14/h2-7,10H,1H3 |
InChI Key |
XVEFIJORXXTITB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















